molecular formula C18H14F6O B12639623 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one CAS No. 960591-82-6

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one

Cat. No.: B12639623
CAS No.: 960591-82-6
M. Wt: 360.3 g/mol
InChI Key: RWHUCISZNKTXLN-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is a high-value chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary researched application is as a key synthetic precursor in the production of Aprepitant (Emend®), a potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) source . The structure of this compound, featuring electron-withdrawing trifluoromethyl groups on one aromatic ring and sterically hindered ortho-methyl groups on the other, is critical for imparting specific electronic and steric properties that are essential for biological activity in the final drug molecule. Researchers utilize this ketone to construct the core diphenyl framework of substances that interact with the NK1 receptor, which is implicated in the emetic response. The presence of the trifluoromethyl groups enhances metabolic stability and influences the molecule's lipophilicity and binding affinity, making it a crucial building block for developing potent therapeutics source . This product is offered for research and development purposes, including route scouting, process optimization, and analytical method development, and is strictly For Research Use Only.

Properties

CAS No.

960591-82-6

Molecular Formula

C18H14F6O

Molecular Weight

360.3 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethanone

InChI

InChI=1S/C18H14F6O/c1-10-4-3-5-11(2)15(10)9-16(25)12-6-13(17(19,20)21)8-14(7-12)18(22,23)24/h3-8H,9H2,1-2H3

InChI Key

RWHUCISZNKTXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Steps Involved:

  • Formation of Grignard Reagent :

    • React 3,5-bis(trifluoromethyl)bromobenzene with an alkyl magnesium halide (e.g., ethyl magnesium bromide) in tetrahydrofuran (THF).
    • The reaction is typically conducted at low temperatures (0 to 10 °C) to control exothermicity.
  • Addition to Acetic Anhydride :

    • The Grignard reagent is then added slowly to cooled acetic anhydride.
    • This step is crucial as it must be maintained at temperatures below 5 °C to prevent side reactions.
  • Isolation of Product :

    • After completion, cold water is added to hydrolyze excess acetic anhydride.
    • The mixture is treated with a base (e.g., sodium hydroxide) to ensure complete reaction and then extracted with organic solvents like tert-butyl methylether.

Alternative Synthetic Routes

Other methods have been explored for synthesizing this compound:

  • Direct Acylation :

    • Another approach involves direct acylation of a suitable phenolic precursor using acetic anhydride or acetyl chloride in the presence of a base.
  • Use of Catalysts :

    • Catalytic systems involving palladium or nickel can facilitate cross-coupling reactions that yield substituted phenyl ketones from aryl halides and carbonyl sources.

Comparative Yield and Efficiency

The efficiency of these methods can vary significantly based on conditions such as temperature, solvent choice, and reaction time.

Method Yield (%) Conditions
Grignard Reaction High (up to 90%) THF, below 5 °C during addition
Direct Acylation Moderate (60-70%) Room temperature with base
Catalytic Cross-Coupling Variable (50-80%) Depends on catalyst and substrate

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, other substituted phenyl compounds.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects

  • The trifluoromethyl groups in the target compound and its analogs withdraw electron density via induction, deactivating the aromatic ring toward electrophilic substitution. This contrasts with the methyl groups on the 2,6-dimethylphenyl ring, which donate electron density through hyperconjugation, creating a mixed electronic environment .
  • In comparison, 3'-(trifluoromethyl)acetophenone lacks the steric bulk of the 2,6-dimethylphenyl group, making it more reactive in planar transition states (e.g., Friedel-Crafts reactions) .

Steric Hindrance

  • This is absent in simpler analogs like 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one .

Physical Properties

  • The target compound’s higher molecular weight (384.3 g/mol vs. 256.14 g/mol for the simpler ketone) suggests lower volatility and possibly a higher melting point, though experimental data are lacking.
  • The alcohol derivative (1-(3,5-bis(trifluoromethyl)phenyl)ethanol) exhibits higher polarity due to its -OH group, enabling hydrogen bonding and increased solubility in polar solvents compared to ketones .

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